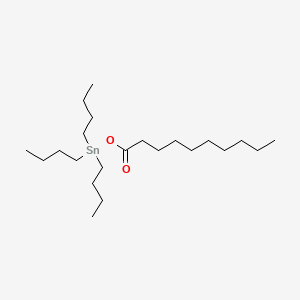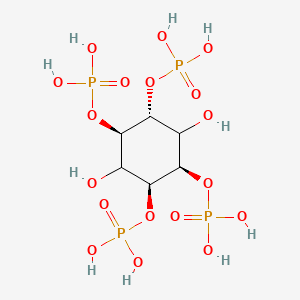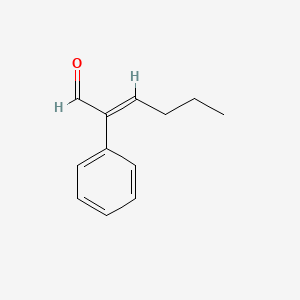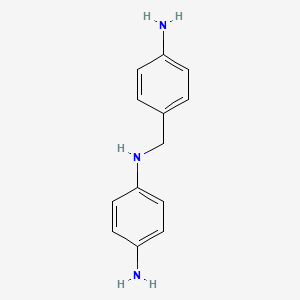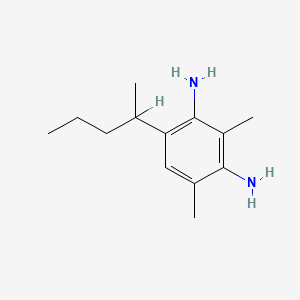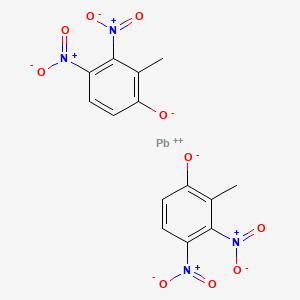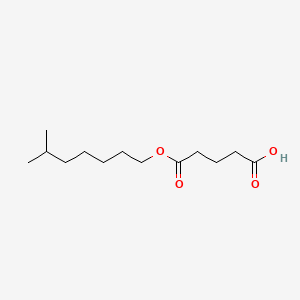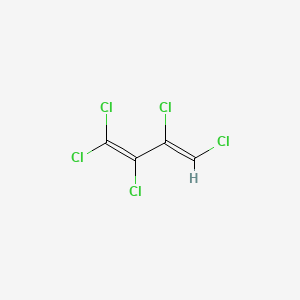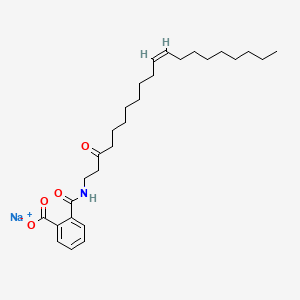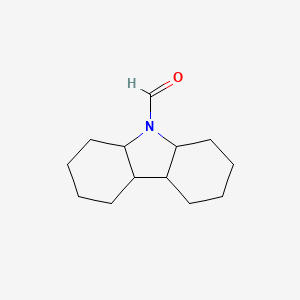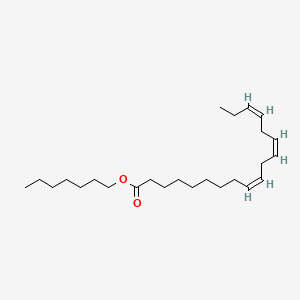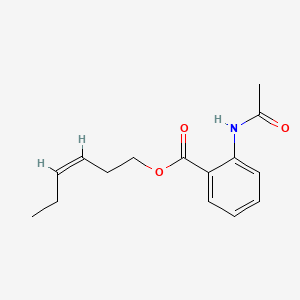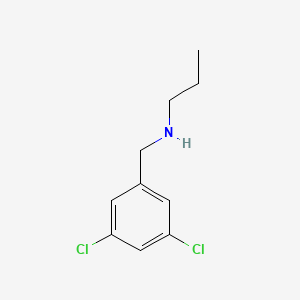
Benzenemethanamine, 3,5-dichloro-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, 3,5-dichloro-N-propyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, and an N-propyl group attached to the methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3,5-dichloro-N-propyl- typically involves the reaction of 3,5-dichlorobenzoyl chloride with propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated and refluxed to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, 3,5-dichloro-N-propyl- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, 3,5-dichloro-N-propyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitro compounds or reduced to form amines with different alkyl groups.
Friedel-Crafts Alkylation: The benzene ring can undergo Friedel-Crafts alkylation to introduce additional alkyl groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents such as dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce nitro compounds or different amines.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, 3,5-dichloro-N-propyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, 3,4-dichloro-N-propyl-: Similar structure but with chlorine atoms at the 3 and 4 positions.
Benzenemethanamine, 3,5-dichloro-N,α-dimethyl-: Similar structure but with an additional methyl group on the amine nitrogen.
Uniqueness
Benzenemethanamine, 3,5-dichloro-N-propyl- is unique due to its specific substitution pattern on the benzene ring and the presence of the N-propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
90390-23-1 |
|---|---|
Formule moléculaire |
C10H13Cl2N |
Poids moléculaire |
218.12 g/mol |
Nom IUPAC |
N-[(3,5-dichlorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-2-3-13-7-8-4-9(11)6-10(12)5-8/h4-6,13H,2-3,7H2,1H3 |
Clé InChI |
HVFOYCRLGUUJIF-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



